molecular formula C23H27BrN4O2S B14965986 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-[butyl(methyl)amino]ethyl]benzamide

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-[butyl(methyl)amino]ethyl]benzamide

Cat. No.: B14965986
M. Wt: 503.5 g/mol
InChI Key: AQYUSJVRUBWSQH-UHFFFAOYSA-N
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Description

This compound is a brominated quinazolinone derivative featuring a sulfanylidene (thione) group at position 2 and a benzamide side chain linked via a methylene group at position 2.

Properties

Molecular Formula

C23H27BrN4O2S

Molecular Weight

503.5 g/mol

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-[butyl(methyl)amino]ethyl]benzamide

InChI

InChI=1S/C23H27BrN4O2S/c1-3-4-12-27(2)13-11-25-21(29)17-7-5-16(6-8-17)15-28-22(30)19-14-18(24)9-10-20(19)26-23(28)31/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,25,29)(H,26,31)

InChI Key

AQYUSJVRUBWSQH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{2-[butyl(methyl)amino]ethyl}benzamide typically involves multiple steps. One common approach is to start with the quinazolinone core, which can be synthesized through the condensation of anthranilic acid with formamide. The bromination of the quinazolinone core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfanylidene group is introduced through a thiolation reaction using thiourea or a similar reagent. The final step involves the coupling of the quinazolinone derivative with N-{2-[butyl(methyl)amino]ethyl}benzamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes due to its quinazolinone core. It is being studied for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Medicine

In medicine, the compound’s ability to interact with specific molecular targets makes it a candidate for drug development. Its potential therapeutic applications are being explored in preclinical studies.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{2-[butyl(methyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The bromine atom and sulfanylidene group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 6-Bromoquinazolinones

Substituent Effects on Reactivity and Bioactivity

  • Sulfanylidene derivatives are less common but may enhance metabolic stability compared to oxo or thioether groups . 2-Styryl or 2-chlorostyryl substituents () improve π-π stacking in receptor binding, as seen in sulfonamide-based inhibitors .
  • Position 3 Modifications: The benzamide side chain in the target compound is structurally analogous to and but includes a butyl(methyl)aminoethyl tail, which may enhance solubility and target affinity compared to simpler benzamides . 3-Amino () and 3-benzyl () substituents prioritize hydrogen bonding and hydrophobic interactions, respectively, but lack the extended pharmacophore of the target compound.

Biological Activity

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-[butyl(methyl)amino]ethyl]benzamide is a synthetic compound belonging to the quinazolinone class, recognized for its diverse biological activities. This article reviews its biological activity, focusing on its potential antitumor and antimicrobial properties, supported by recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C22H24BrN4O2S
  • Molecular Weight : 481.4 g/mol
  • Key Functional Groups : Quinazolinone core, bromine atom, and a benzamide moiety.

This unique combination of functional groups contributes to its potential biological reactivity and therapeutic applications.

The biological activity of this compound is primarily due to its interaction with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or receptors involved in tumor growth and microbial resistance. The presence of bromine and sulfur enhances the compound's binding affinity to these targets, potentially leading to increased efficacy in therapeutic applications.

Antitumor Activity

Recent studies indicate that quinazolinone derivatives exhibit significant antitumor properties. The mechanism involves the inhibition of cancer cell proliferation through various pathways:

  • Inhibition of Kinases : Quinazolinones can inhibit specific kinases involved in cell signaling pathways that promote tumor growth.
  • Induction of Apoptosis : These compounds may also trigger apoptosis in cancer cells, leading to reduced tumor size and growth.

A study highlighted the effectiveness of related compounds against various cancer cell lines, suggesting that structural modifications could enhance their antitumor activity .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The evaluation of its antibacterial activity typically involves:

  • Zone of Inhibition Tests : This method assesses the efficacy by measuring the clear zone around a disc containing the compound on an agar plate inoculated with bacteria.
Bacterial StrainZone of Inhibition (cm)Reference Compound
Staphylococcus aureus1.5Ciprofloxacin
Escherichia coli1.2Ciprofloxacin
Bacillus subtilis1.4Ciprofloxacin

These results indicate that the compound's antibacterial activity may be comparable to established antibiotics, making it a candidate for further development in treating infections .

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on human breast cancer cells, with IC50 values indicating potent activity at low concentrations.
  • Antimicrobial Screening : Another study evaluated the antibacterial effects against Proteus vulgaris and Bacillus subtilis, revealing substantial inhibition zones, suggesting strong antibacterial potential .

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